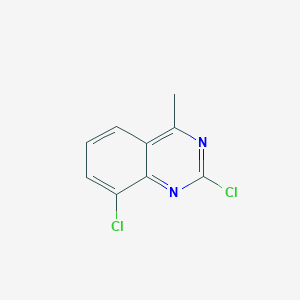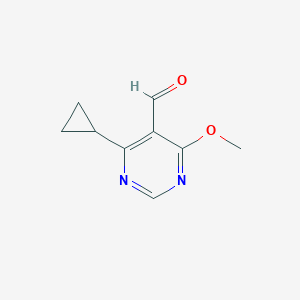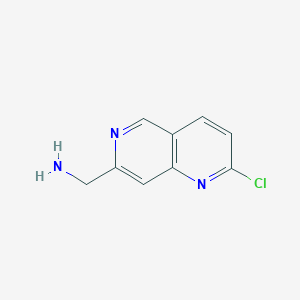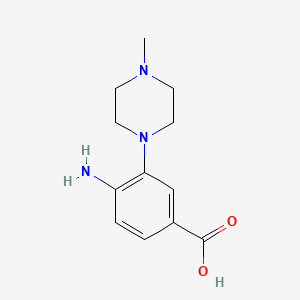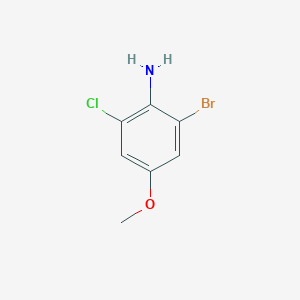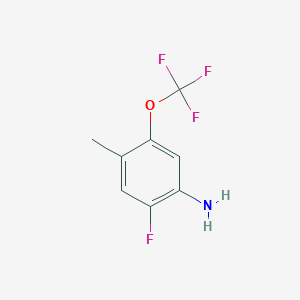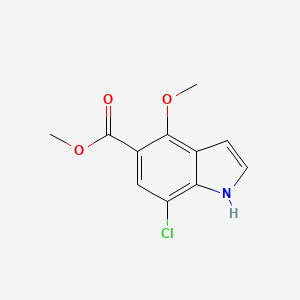
methyl 7-chloro-4-methoxy-1H-indole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-chloro-4-methoxy-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the indole ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-chloro-4-methoxy-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. The process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or methanesulfonic acid. The reaction is usually performed under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for batch processing .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-chloro-4-methoxy-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen or other substituents.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Methyl 7-chloro-4-methoxy-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 7-chloro-4-methoxy-1H-indole-5-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain protein kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
- Methyl indole-5-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 1H-indole-2-carboxylate
Comparison: Methyl 7-chloro-4-methoxy-1H-indole-5-carboxylate is unique due to the presence of both chloro and methoxy groups on the indole ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to other indole derivatives. The chloro group can enhance its electrophilic properties, while the methoxy group can affect its solubility and interaction with biological targets .
Properties
Molecular Formula |
C11H10ClNO3 |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
methyl 7-chloro-4-methoxy-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H10ClNO3/c1-15-10-6-3-4-13-9(6)8(12)5-7(10)11(14)16-2/h3-5,13H,1-2H3 |
InChI Key |
BBRKBKPDSMSMFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CNC2=C(C=C1C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


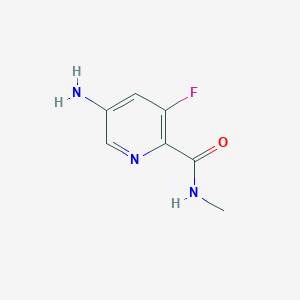

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13921935.png)



